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Compound of Interest

Compound Name: VCC234718

Cat. No.: B13443546

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCC234718, also known as VS-4718 and PND-1186, is a potent and selective, orally
bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-
receptor tyrosine kinase that plays a critical role in cellular signaling pathways involved in cell
survival, proliferation, migration, and angiogenesis.[3][4][5] Overexpression and constitutive
activation of FAK are implicated in the progression and metastasis of various cancers, making it
a compelling target for therapeutic intervention. This technical guide provides a comprehensive
overview of the chemical structure, mechanism of action, key experimental data, and relevant
protocols for VCC234718.

Chemical Structure and Properties

VCC234718 is a substituted pyridine derivative with the following chemical identity:
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Identifier Value

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-
IUPAC Name (trifluoromethyl) pyridin-4-ylJamino]-N-
methylbenzamide[1]

Molecular Formula C25H26F3N503[1]

Molecular Weight 501.5 g/mol [1]

CAS Number 1061353-68-1[1]

PubChem CID 25073775[1]

SMILES CNC(=0)C1=CC=CC=C1NC2=CC(=NC=C2C(F
)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OCJ1]

Solubility Soluble to 100 mM in DMSO

Physical Appearance White crystalline powder

Mechanism of Action

VCC234718 functions as a reversible and highly specific inhibitor of FAK.[6][7] By binding to
the ATP-binding pocket of the FAK kinase domain, it prevents the autophosphorylation of FAK
at tyrosine residue 397 (Tyr-397).[1] This autophosphorylation event is a critical step in the
activation of FAK and the subsequent recruitment of other signaling proteins, such as Src
family kinases.

Inhibition of FAK activation by VCC234718 disrupts downstream signaling cascades, including
the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[1]
Furthermore, VCC234718 has been shown to modulate the Wnt/3-catenin signaling pathway, a
key regulator of cancer stem cells.[8][9][10][11] This multifaceted mechanism of action
contributes to its potent anti-tumor and anti-metastatic properties.

Quantitative Biological Data

The biological activity of VCC234718 has been characterized in a variety of preclinical models.

Table 1: In Vitro Potency of VCC234718
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Assay Type Target Cell Line IC50 Reference
In Vitro Kinase Recombinant 15 nM [2161171112][13]
- .5n
Assay FAK [14]
Cellular FAK Breast
o FAK (pTyr-397) ) ~100 nM [21[6]1[71[13][15]
Inhibition Carcinoma
In Vitro Cell Pediatric Tumor Median relative

N - [2][13][14][16]
Proliferation Panel IC50 of 1.22 uM

Table 2: In Vivo Efficacy of VCC234718

Dosin
Cancer Model Animal Model . < Key Findings Reference
Regimen
Significantly
Orthotopic inhibited tumor
. 150 mg/kg, oral,
Breast Mice ) ) growth and [12]
. twice daily
Carcinoma spontaneous
lung metastasis.
Inhibited tumor
Subcutaneous
) 100 mg/kg, growth by
Breast Mice ) ) [17]
) subcutaneous inducing
Carcinoma (4T1) i
apoptosis.
Induced
significant
o 50 mg/kg, oral, differences in
Pediatric Tumor ] ] )
Mice twice daily for 21 event-free [2][13][14][16]
Xenografts L
days survival in 18 of

36 solid tumor

xenografts.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are summaries of key experimental protocols used to characterize VCC234718.
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In Vitro FAK Kinase Assay

This assay quantifies the direct inhibitory effect of VCC234718 on FAK enzymatic activity.

e Principle: A recombinant FAK enzyme is incubated with a substrate (e.g., a synthetic peptide)
and ATP in the presence of varying concentrations of the inhibitor. The amount of
phosphorylated substrate is then measured.

e Protocol Outline:

Recombinant FAK is added to a reaction buffer containing a kinase substrate.

[e]

o

VCC234718 is added at a range of concentrations.

[¢]

The kinase reaction is initiated by the addition of ATP.

After incubation, the reaction is stopped, and the level of substrate phosphorylation is

[e]

guantified, typically using an ELISA-based method with a phospho-specific antibody.

IC50 values are calculated from the dose-response curve.[17]

[¢]

Soft Agar Colony Formation Assay

This assay assesses the effect of VCC234718 on anchorage-independent growth, a hallmark

of cancer cells.

e Principle: Cancer cells are cultured in a semi-solid agar matrix, which prevents attachment to
a solid surface. Only transformed cells can proliferate and form colonies in this environment.
[18][19][20][21][22]

e Protocol Outline:
o Abase layer of agar in culture medium is allowed to solidify in a culture dish.

o Atop layer of agar containing a single-cell suspension of cancer cells and varying
concentrations of VCC234718 is poured over the base layer.

o The plates are incubated for 2-3 weeks to allow for colony formation.
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o Colonies are stained (e.g., with crystal violet) and counted.[18][19][20][21][22] The size
and number of colonies are compared between treated and untreated cells.[17]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of VCC234718 in a living organism.

e Principle: Human or murine cancer cells are implanted into immunocompromised mice,
leading to the formation of tumors. The mice are then treated with VCC234718, and the
effect on tumor growth and metastasis is monitored.

e Protocol Outline:
o Cancer cells are injected subcutaneously or orthotopically into mice.
o Once tumors are established, mice are randomized into control and treatment groups.

o VCC234718 is administered via a clinically relevant route (e.g., oral gavage or
subcutaneous injection) at a specified dose and schedule.

o Tumor volume is measured regularly.

o At the end of the study, tumors and relevant organs (e.g., lungs for metastasis) are
harvested for further analysis, such as immunohistochemistry for markers of proliferation
and apoptosis.[2][13]

Signaling Pathway and Experimental Workflow
Visualizations

The following diagrams illustrate the key signaling pathways affected by VCC234718 and a
typical experimental workflow for its evaluation.
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Caption: FAK Signaling Pathway and Inhibition by VCC234718.
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Caption: A General Experimental Workflow for FAK Inhibitor Evaluation.
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Synthesis

A detailed, step-by-step synthesis protocol for VCC234718 is not publicly available in the
reviewed scientific literature and is likely considered proprietary information. However, the
synthesis of related trifluoromethylpyridine-containing compounds often involves multi-step
processes that may include nucleophilic aromatic substitution and amide coupling reactions.

Conclusion

VCC234718 is a well-characterized, potent, and selective FAK inhibitor with demonstrated anti-
tumor and anti-metastatic activity in preclinical models. Its ability to target a key node in cancer
cell signaling, including the FAK and Wnt/p-catenin pathways, makes it a valuable tool for
cancer research and a promising candidate for further clinical development. This guide
provides a foundational understanding of VCC234718 for researchers and drug development
professionals seeking to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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